molecular formula C9H14O3 B3388932 1,4-Dioxaspiro[4.6]undecan-6-one CAS No. 89874-32-8

1,4-Dioxaspiro[4.6]undecan-6-one

Cat. No.: B3388932
CAS No.: 89874-32-8
M. Wt: 170.21 g/mol
InChI Key: ZICAMABFFYFUNV-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[46]undecan-6-one is a chemical compound with the molecular formula C9H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.6]undecan-6-one can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.6]undecan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,4-Dioxaspiro[4.6]undecan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.6]undecan-6-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.6]undecan-8-one: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    1,7-Dioxaspiro[5.5]undecane: Another spiro compound with a different ring size and connectivity, resulting in unique chemical behavior.

Uniqueness

1,4-Dioxaspiro[46]undecan-6-one is unique due to its specific ring structure and the presence of oxygen atoms within the rings

Properties

IUPAC Name

1,4-dioxaspiro[4.6]undecan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-4-2-1-3-5-9(8)11-6-7-12-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICAMABFFYFUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340794
Record name 1,4-Dioxaspiro[4.6]undecan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89874-32-8
Record name 1,4-Dioxaspiro[4.6]undecan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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